![molecular formula C12H12FN3S B1492284 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097984-32-0](/img/structure/B1492284.png)
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Overview
Description
“3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” is an organosulfur heterocyclic compound. It has a molecular formula of C12H12FN3S and an average mass of 249.307 Da .
Molecular Structure Analysis
The molecular structure of “3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a fluoroethyl group and an aniline group .Scientific Research Applications
Comprehensive Analysis of 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline Applications
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a compound with a molecular weight of 249.31 g/mol and is recognized for its versatility in scientific research due to its organosulfur heterocyclic structure. Below is a detailed analysis of its applications across various scientific fields:
Medicine: Anticancer Research: This compound has been explored for its potential in anticancer research. Pyridazine derivatives, which include the core structure of this compound, have shown a range of pharmacological activities, including anticancer properties . They are considered ‘privileged structures’ in medicinal chemistry, often used as scaffolds in drug discovery programs .
Agriculture: Herbicide Development: In the agricultural sector, pyridazinone derivatives, related to our compound of interest, are known for their herbicidal activity. They are incorporated into the development of new herbicides, leveraging their ability to disrupt plant growth at a molecular level .
Material Science: Electronic Materials: The compound’s unique structure makes it a candidate for use in material science, particularly in the development of electronic materials. Its organosulfur component can be valuable in creating materials with specific conductive or semiconductive properties.
Environmental Science: Pollution Remediation: Research into the environmental applications of this compound includes pollution remediation. Its chemical properties may be utilized in processes designed to neutralize or remove pollutants from various ecosystems .
Chemical Engineering: Process Optimization: In chemical engineering, this compound can be used to optimize various processes. Its stability and reactivity can be harnessed to improve the efficiency of chemical reactions, which is crucial in industrial settings .
Biochemistry: Enzyme Inhibition: The compound’s role in biochemistry could involve enzyme inhibition. By interacting with specific enzymes, it can regulate biochemical pathways, which is essential in understanding and treating metabolic disorders .
Pharmacology: Drug Synthesis: As a scaffold in pharmacology, this compound is instrumental in the synthesis of drugs. Its molecular framework allows for the creation of diverse drugs with targeted therapeutic effects .
Future Directions
The future directions for research on “3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . Given the wide range of activities exhibited by pyridazine derivatives, these compounds could have significant potential in various fields, including medicinal chemistry .
properties
IUPAC Name |
3-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZRJRNZYJZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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